2-Amino-2-(2-chloro-3-methoxyphenyl)ethanol
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Overview
Description
2-Amino-2-(2-chloro-3-methoxyphenyl)ethanol is an organic compound that features both amino and hydroxyl functional groups attached to a phenyl ring substituted with chlorine and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2-chloro-3-methoxyphenyl)ethanol typically involves the reaction of 2-chloro-3-methoxybenzaldehyde with an appropriate amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a catalyst like palladium on carbon. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(2-chloro-3-methoxyphenyl)ethanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of 2-amino-2-(2-chloro-3-methoxyphenyl)acetone.
Reduction: Formation of 2-amino-2-(2-chloro-3-methoxyphenyl)ethane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-2-(2-chloro-3-methoxyphenyl)ethanol has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-Amino-2-(2-chloro-3-methoxyphenyl)ethanol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The chlorine and methoxy groups on the phenyl ring can affect the compound’s lipophilicity and electronic properties, modulating its interaction with enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(2-chlorophenyl)ethanol: Lacks the methoxy group, which may affect its solubility and reactivity.
2-Amino-2-(3-methoxyphenyl)ethanol: The position of the chlorine atom is different, which can influence its chemical behavior.
2-Amino-2-(2-methoxyphenyl)ethanol: Lacks the chlorine atom, potentially altering its biological activity.
Uniqueness
2-Amino-2-(2-chloro-3-methoxyphenyl)ethanol is unique due to the presence of both chlorine and methoxy groups on the phenyl ring, which can significantly impact its chemical and biological properties
Properties
Molecular Formula |
C9H12ClNO2 |
---|---|
Molecular Weight |
201.65 g/mol |
IUPAC Name |
2-amino-2-(2-chloro-3-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H12ClNO2/c1-13-8-4-2-3-6(9(8)10)7(11)5-12/h2-4,7,12H,5,11H2,1H3 |
InChI Key |
UFRLRHOFHJGFEB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1Cl)C(CO)N |
Origin of Product |
United States |
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